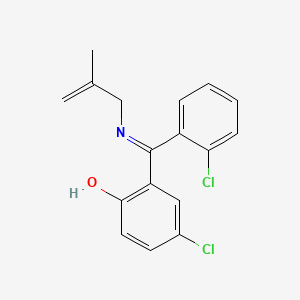
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methyl-2-propenylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and related compounds.
科学研究应用
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)thiourea: Shares structural similarities but differs in functional groups and reactivity.
1,2,4-Triazinone derivatives: Similar in terms of heterocyclic structure but have different applications and properties.
Uniqueness
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C15H14ClN2O. The compound features a chlorophenol moiety and an imine functional group, which may contribute to its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN2O |
| Molecular Weight | 288.74 g/mol |
| SMILES | C=C(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
| InChI | InChI=1S/C15H14ClN2O/c1-3-10(16)7-5-11-12(17)8-6-9(18)4-2/h5-8,10,18H,1H3 |
Anticancer Activity
Chlorinated phenolic compounds have been studied for their anticancer properties. Investigations into the cytotoxic effects of related compounds show that they can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death. Further studies are needed to confirm if this compound exhibits similar effects.
Enzyme Inhibition
Some phenolic compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Preliminary studies suggest that the imine group may enhance the inhibitory activity on these enzymes, potentially providing anti-inflammatory benefits.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry examined a series of chlorinated phenols and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that chlorinated derivatives showed significant inhibition, hinting at the potential activity of structurally similar compounds like this compound .
- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines demonstrated that phenolic compounds can induce apoptosis through ROS generation. A derivative study involving chlorinated phenols showed IC50 values in the micromolar range, suggesting a need for further exploration into this compound's activity .
- Enzyme Inhibition Research : Research focusing on enzyme inhibition highlighted the role of phenolic compounds in modulating COX and LOX activities. The findings suggest that such compounds could serve as lead structures for developing anti-inflammatory drugs .
属性
CAS 编号 |
84611-66-5 |
|---|---|
分子式 |
C17H15Cl2NO |
分子量 |
320.2 g/mol |
IUPAC 名称 |
4-chloro-2-[C-(2-chlorophenyl)-N-(2-methylprop-2-enyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C17H15Cl2NO/c1-11(2)10-20-17(13-5-3-4-6-15(13)19)14-9-12(18)7-8-16(14)21/h3-9,21H,1,10H2,2H3 |
InChI 键 |
IQMXSKDXSORSSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















